molecular formula C5H8O4 B12764351 2-Acetolactate, (R)- CAS No. 26011-30-3

2-Acetolactate, (R)-

Cat. No.: B12764351
CAS No.: 26011-30-3
M. Wt: 132.11 g/mol
InChI Key: NMDWGEGFJUBKLB-RXMQYKEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetolactate can be synthesized through the catalytic transformation of pyruvate using acetolactate synthase (ALS). This enzyme catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate . The reaction typically occurs under anaerobic conditions to prevent the formation of diacetyl, a byproduct that can inhibit the process .

Industrial Production Methods

In industrial settings, 2-acetolactate is produced using whole-cell biocatalysts. For example, engineered strains of Lactococcus lactis expressing robust ALS can efficiently convert pyruvate into 2-acetolactate. This method allows for high yields and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Acetolactate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

2-Acetolactate exerts its effects primarily through its role as a substrate for enzymes like acetolactate synthase and acetolactate decarboxylase. These enzymes catalyze the formation and conversion of 2-acetolactate in various metabolic pathways. The molecular targets include pyruvate and other intermediates in the biosynthesis of branched-chain amino acids .

Properties

CAS No.

26011-30-3

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(2R)-2-hydroxy-2-methyl-3-oxobutanoic acid

InChI

InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/t5-/m1/s1

InChI Key

NMDWGEGFJUBKLB-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)[C@](C)(C(=O)O)O

Canonical SMILES

CC(=O)C(C)(C(=O)O)O

Origin of Product

United States

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